RO3201195

Structural Biology Kinase Selectivity p38 MAPK Inhibition

RO3201195 is the definitive chemical probe for p38α MAPK research, distinguished by an orally bioavailable pyrazolyl ketone scaffold. Its unique Thr106 hydrogen bond confers exceptional kinase selectivity over JNK at 200 nM in human fibroblasts. Validated to reverse accelerated aging in Werner syndrome (WS) cells (IC50 190 nM). Unlike SB203580 or BIRB 796, RO3201195 combines oral bioavailability with a selectivity profile essential for unambiguous in vivo target engagement. Select RO3201195 for WS, senescence, and p38-dependent signaling studies demanding high selectivity and translational relevance.

Molecular Formula C19H18FN3O4
Molecular Weight 371.4 g/mol
CAS No. 249937-52-8
Cat. No. B1684353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRO3201195
CAS249937-52-8
Synonyms5-amino-1-(4-fluorophenyl)-4-(3-(2,3-dihydroxypropoxy)benzoyl)pyrazole
RO 3201195
RO-3201195
RO3201195
Molecular FormulaC19H18FN3O4
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCC(CO)O)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N
InChIInChI=1S/C19H18FN3O4/c20-13-4-6-14(7-5-13)23-19(21)17(9-22-23)18(26)12-2-1-3-16(8-12)27-11-15(25)10-24/h1-9,15,24-25H,10-11,21H2
InChIKeyIJDQETGUEUJVTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





RO3201195 (CAS 249937-52-8) Chemical Profile and Procurement Baseline


RO3201195 (C19H18FN3O4, MW 371.36) is a pyrazolyl ketone small molecule and an orally bioavailable, highly selective inhibitor of p38 mitogen-activated protein kinase (MAPK) [1]. It was identified from a high-throughput screening campaign and optimized through structure-based drug design, culminating in its advancement to Phase I clinical trials . The compound is recognized for its unique binding mode within the ATP pocket of unphosphorylated p38α, which contributes to its kinase selectivity profile [2].

Why Generic p38 MAPK Inhibitor Substitution for RO3201195 Fails in Key Research Applications


RO3201195 cannot be generically substituted with other p38 MAPK inhibitors due to its unique combination of structural features and functional properties that are critical for specific research models. The compound's pyrazolyl ketone scaffold and 2,3-dihydroxypropoxy moiety confer a distinct binding mode, including a unique hydrogen bond with Thr106 in the p38α ATP pocket, which underlies its high selectivity profile [1]. This selectivity is not uniform across p38 inhibitors; for instance, SB203580 and BIRB 796 exhibit different kinase interaction patterns and downstream effects [2]. Furthermore, RO3201195's validated oral bioavailability and its documented ability to reverse the accelerated aging phenotype in Werner syndrome (WS) cells are not shared by all p38 inhibitors, making it the compound of choice for specific disease-relevant studies [3].

RO3201195 Quantitative Evidence Guide: Validated Differentiation vs. p38 Inhibitor Comparators


Structural Basis for Kinase Selectivity: Unique Thr106 Hydrogen Bond

X-ray crystallography reveals that RO3201195 forms a unique hydrogen bond between its exocyclic amine and threonine 106 (Thr106) in the ATP-binding pocket of unphosphorylated p38α, a feature that distinguishes it from the binding modes of many other p38 inhibitors such as SB203580 and BIRB 796 [1]. This specific interaction is a key contributor to its high selectivity for p38 over other kinases [2].

Structural Biology Kinase Selectivity p38 MAPK Inhibition

Kinase Selectivity Profile: p38α over JNK

In cellular assays using hTERT-immortalized human HCA2 and Werner syndrome dermal fibroblasts, RO3201195 at a concentration of 200 nM displays excellent selectivity for p38α MAPK over the related stress-activated kinase JNK [1]. This selectivity is not a universal property of all p38 inhibitors and is critical for dissecting specific pathway contributions.

Kinase Profiling Stress-Activated Kinases p38 MAPK Signaling

Cellular Antiproliferative Activity: WS Cell IC50

RO3201195 inhibits the proliferation of Werner syndrome (WS) cells with an IC50 value of 190 nM [1]. In comparison, a library of pyrazolyl ketones synthesized and evaluated against the same WS cell model showed a range of activities, with many analogs exhibiting lower potency [2].

Werner Syndrome Cell Proliferation p38 MAPK Inhibition

In Vivo-Relevant Differentiation: Documented Oral Bioavailability

The incorporation of the 2,3-dihydroxypropoxy moiety on the pyrazole scaffold of RO3201195 resulted in a compound with excellent drug-like properties, including high oral bioavailability [1]. This property distinguishes RO3201195 from many other potent p38 inhibitors that lack the necessary pharmacokinetic profile for in vivo studies and led to its advancement to Phase I clinical trials [2].

Pharmacokinetics Oral Bioavailability Drug-like Properties

Optimal Research and Industrial Application Scenarios for RO3201195 Based on Verified Evidence


Investigating the Role of p38 MAPK in Premature Aging and Cellular Senescence (Werner Syndrome)

RO3201195 is a validated tool compound for studying the reversal of the accelerated aging phenotype in Werner syndrome (WS) cells. Its potent inhibition of WS cell proliferation (IC50 = 190 nM) and its ability to reverse the cellular senescence phenotype, as documented in comparison with a library of pyrazolyl ketones and SB203580 [1][2], make it the preferred choice for research into progeroid syndromes and p38-dependent senescence pathways.

In Vivo Studies of p38 MAPK Inhibition Requiring Oral Dosing

For animal studies where oral administration is required or advantageous, RO3201195 is the appropriate selection due to its documented high oral bioavailability [1]. This property, which was a key factor in its advancement to Phase I clinical trials [2], distinguishes it from many other p38 inhibitors that lack sufficient oral absorption for robust in vivo target engagement.

Elucidating p38-Specific Signaling Pathways in the Context of Stress-Activated Kinase Crosstalk

In experimental systems where distinguishing p38α MAPK activity from that of JNK is critical, RO3201195 offers a high degree of cellular selectivity. It demonstrates excellent selectivity for p38α over JNK at a 200 nM concentration in human fibroblasts [1]. This profile minimizes confounding data from JNK pathway inhibition, which can occur with other p38 inhibitors, thereby yielding cleaner, more interpretable results in signal transduction studies.

Quote Request

Request a Quote for RO3201195

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.